5,8-Dichloro-4-hydroxyquinoline

Vue d'ensemble

Description

5,8-Dichloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Méthodes De Préparation

The synthesis of 5,8-Dichloro-4-hydroxyquinoline can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with chlorinating agents. For instance, the reaction of 8-hydroxyquinoline with phosphorus trichloride in the presence of a suitable solvent can yield this compound . Another method involves the use of stannous dichloride as a reducing agent to facilitate the chlorination process . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

5,8-Dichloro-4-hydroxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.

Coupling Reactions: The compound can be involved in Suzuki cross-coupling reactions to introduce new substituents at specific positions.

Common reagents used in these reactions include phosphorus trichloride, stannous dichloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties:

5,8-Dichloro-4-hydroxyquinoline exhibits notable antimicrobial activity. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of 8-hydroxyquinoline showed promising results as antibacterial agents, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin .

Anticancer Activity:

The compound has been investigated for its potential as an anticancer agent. Various studies have explored the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives, revealing that modifications can enhance their efficacy against cancer cells. For instance, certain derivatives have shown significant cytotoxic effects on human cancer cell lines .

Neuroprotective Effects:

this compound acts as an iron chelator, which is beneficial in neuroprotection. Its ability to bind metal ions helps reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

Fungicides:

The compound is utilized in agriculture as a fungicide. Its chelating properties allow it to disrupt fungal metabolism by sequestering essential metal ions required for growth. For example, the copper chelate of 8-hydroxyquinoline is widely used to control fungal diseases in crops .

Insecticides:

Research has shown that derivatives of 8-hydroxyquinoline can be effective insecticides. They target specific biochemical pathways in pests, providing a means to manage agricultural pests while minimizing environmental impact .

Materials Science

Organic Light-Emitting Diodes (OLEDs):

this compound and its derivatives are employed as electron transport materials in OLEDs due to their favorable electronic properties. They facilitate efficient charge transport and enhance the performance of light-emitting devices .

Chemosensors:

The compound is also used in developing fluorescent chemosensors for detecting metal ions in environmental samples. Its ability to form stable complexes with various metals makes it a valuable tool for monitoring environmental pollution .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against drug-resistant bacterial strains |

| Anticancer agents | Significant cytotoxic effects on cancer cell lines | |

| Neuroprotective agents | Reduces oxidative stress in neuronal cells | |

| Agricultural Chemistry | Fungicides | Disrupts fungal metabolism through metal ion chelation |

| Insecticides | Targets pest-specific biochemical pathways | |

| Materials Science | OLEDs | Enhances charge transport efficiency |

| Chemosensors | Detects environmental metal ions |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antibacterial activity of this compound against various strains, demonstrating lower MIC values compared to standard antibiotics. This suggests potential for development into new antibacterial therapies. -

Neuroprotective Mechanism Investigation:

Research focused on the neuroprotective effects of the compound revealed its capacity to chelate iron effectively, thus preventing oxidative damage in neuronal models. -

Fungicide Field Trials:

Field trials using copper chelates derived from 8-hydroxyquinoline showed significant reductions in fungal infections in crops, supporting its use as an effective agricultural fungicide.

Mécanisme D'action

The mechanism of action of 5,8-Dichloro-4-hydroxyquinoline involves its ability to chelate metal ions, disrupting metal ion homeostasis within cells. This chelation can lead to the inhibition of metalloproteins and enzymes that are essential for cellular processes . Additionally, the compound can interfere with DNA synthesis and repair, leading to cytotoxic effects in cancer cells .

Comparaison Avec Des Composés Similaires

5,8-Dichloro-4-hydroxyquinoline is similar to other quinoline derivatives such as 8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline. its unique substitution pattern (chlorine atoms at positions 5 and 8) imparts distinct chemical and biological properties . For example, this compound has been shown to have higher antimicrobial activity compared to its analogs .

Similar compounds include:

8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

5-Chloro-8-hydroxyquinoline: Exhibits similar biological activities but with different potency and selectivity.

5,7-Dibromo-8-hydroxyquinoline: Another derivative with distinct biological activities.

Activité Biologique

5,8-Dichloro-4-hydroxyquinoline is a derivative of the 8-hydroxyquinoline family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this compound through various studies and findings.

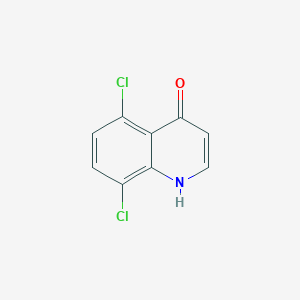

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by two chlorine atoms at positions 5 and 8 and a hydroxyl group at position 4. This configuration contributes to its biological efficacy and interaction with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against a range of pathogenic microorganisms:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 8-hydroxyquinoline have been tested against Staphylococcus aureus and Klebsiella pneumoniae, revealing minimum inhibitory concentration (MIC) values that indicate potent antibacterial action .

- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against strains like Candida albicans. Its mechanism involves disrupting fungal cell wall synthesis and function .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : The compound's anticancer effects are attributed to its role as a proteasome inhibitor. This mechanism disrupts the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells .

- Case Studies : In vitro studies have shown that this compound induces cytotoxicity in leukemia and myeloma cells. It has been noted for overcoming resistance to established chemotherapeutics like bortezomib .

Enzymatic Activity

The enzymatic activity of this compound has been investigated concerning its interaction with various enzymes:

- NQO1 Interaction : The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones. Studies show that it has a comparable conversion rate to other known substrates, indicating its potential use in therapeutic applications targeting oxidative stress .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

| Property | Value |

|---|---|

| Solubility | High (water-soluble) |

| Bioavailability | Moderate |

| Blood-brain barrier | Permeable |

| Metabolism | Minimal by major cytochromes |

| Toxicity | Low hepatocellular toxicity |

These properties suggest that the compound is suitable for oral administration and could effectively reach systemic circulation .

Propriétés

IUPAC Name |

5,8-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBCPHAGCKLYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355863 | |

| Record name | 5,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53790-82-2 | |

| Record name | 5,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.